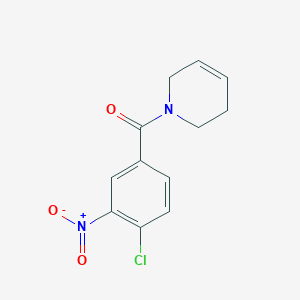
(4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of (4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone involves the inhibition of various enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, and their inhibition results in the anti-inflammatory activity of the compound. The compound has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. This results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone are diverse and depend on the specific application. The compound has been found to exhibit potent anti-inflammatory and anticancer activities. It has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme responsible for the breakdown of acetylcholine in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone is its potent anti-inflammatory and anticancer activities. This makes it a potential candidate for the treatment of various diseases. However, the compound has some limitations for lab experiments. It is relatively insoluble in water, which makes it difficult to work with in aqueous solutions. It also has low bioavailability, which limits its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on (4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone. One potential direction is the development of more efficient synthesis methods for the compound. This could involve the use of alternative catalysts or reaction conditions to improve the yield and purity of the product. Another direction is the investigation of the compound's potential applications in the treatment of other diseases such as neurodegenerative diseases and infectious diseases. Finally, the development of more effective drug delivery systems could improve the bioavailability and effectiveness of the compound in vivo.
Conclusion:
In conclusion, (4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone is a chemical compound with potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and Alzheimer's disease. The compound has been found to exhibit potent anti-inflammatory and anticancer activities. It has also been shown to inhibit the activity of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease. However, the compound has some limitations for lab experiments, and there is a need for further research to improve its effectiveness and bioavailability.
Synthesemethoden
The synthesis of (4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone involves the reaction between 4-chloro-3-nitrobenzaldehyde and 3,6-dihydro-2H-pyridine-1-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
(4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and Alzheimer's disease. The compound has been found to exhibit potent anti-inflammatory and anticancer activities. It has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme responsible for the breakdown of acetylcholine in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c13-10-5-4-9(8-11(10)15(17)18)12(16)14-6-2-1-3-7-14/h1-2,4-5,8H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNASUWTQTXPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

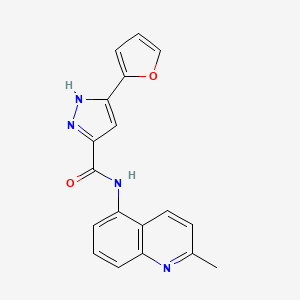
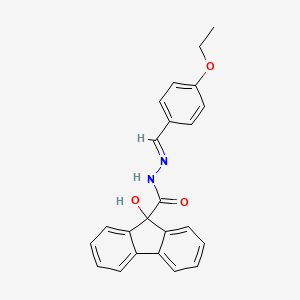
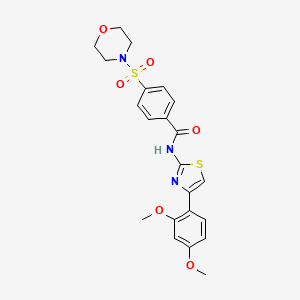
![4-benzoyl-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2600154.png)
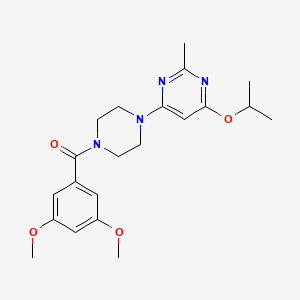
![N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2600156.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2600159.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2600160.png)
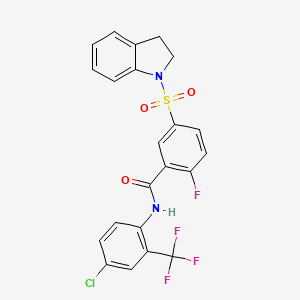
![3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2600163.png)
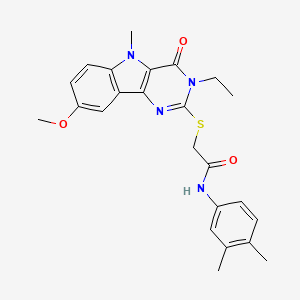
![ethyl 3-[((11Z)-10-{[(2-methoxyphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B2600165.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2600169.png)
